![molecular formula C24H22BrN5O5 B270780 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the nicotinonitrile family and has been extensively studied for its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been shown to inhibit the activity of various enzymes including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It also inhibits the activation of various signaling pathways including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments include its high purity and good yields. The compound has also been extensively studied for its mechanism of action and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
The future directions for research on 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile include further studies on its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases including cancer and Alzheimer's disease. Further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound in water.
Synthesemethoden
The synthesis of 2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 4-(methoxymethyl)-6-methylnicotinonitrile in the presence of sodium acetate to yield the final product. The synthesis method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Produktname |
2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile |
|---|---|
Molekularformel |
C24H22BrN5O5 |
Molekulargewicht |
540.4 g/mol |
IUPAC-Name |
2-[(2Z)-2-[[2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H22BrN5O5/c1-15-8-18(14-33-2)20(11-26)24(28-15)29-27-12-17-9-22(34-3)23(10-21(17)25)35-13-16-4-6-19(7-5-16)30(31)32/h4-10,12H,13-14H2,1-3H3,(H,28,29)/b27-12- |
InChI-Schlüssel |
DYHVJJMMAUAYDY-PPDIBHTLSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=N1)N/N=C\C2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)[N+](=O)[O-])OC |
Kanonische SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C#N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




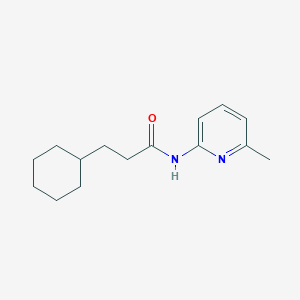
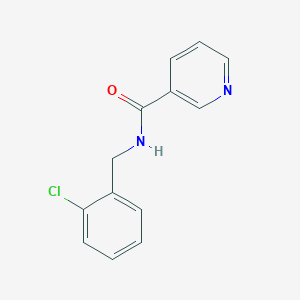
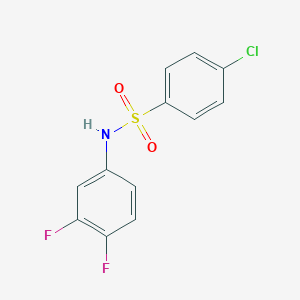

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
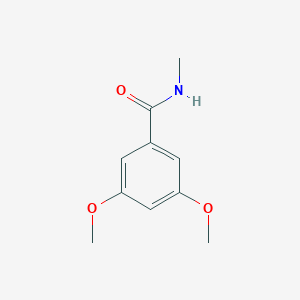
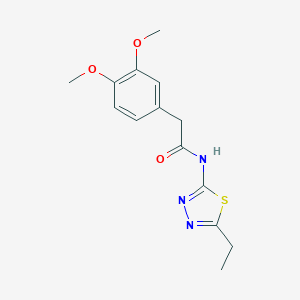
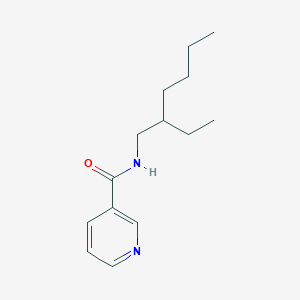
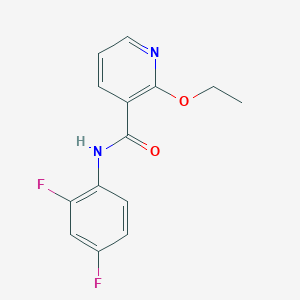

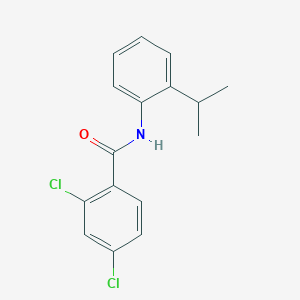

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)